Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate
Description
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a phenyl group, a sulfonyl group attached to a piperidine ring, and a carboxylate ester
Properties
IUPAC Name |
methyl 3-(4-methylpiperidin-1-yl)sulfonyl-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-13-8-10-19(11-9-13)25(21,22)17-15(14-6-4-3-5-7-14)12-24-16(17)18(20)23-2/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQQSKDHDCFFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Piperidine Substitution: The piperidine ring is attached through a nucleophilic substitution reaction, where the sulfonyl chloride reacts with 4-methylpiperidine.
Esterification: Finally, the carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylindole-2-carboxylate: Similar structure but with an indole ring instead of a thiophene ring.
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylpyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to indole or pyrrole derivatives.
Biological Activity
Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure includes a thiophene ring, a sulfonamide moiety, and a carboxylate group, which contribute to its interaction with biological targets. The molecular formula is with a molecular weight of approximately 336.41 g/mol. The presence of the 4-methylpiperidine group suggests potential interactions with neurotransmitter systems.
This compound exhibits various biological activities, including:
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound. Notable findings include:
- Cytotoxicity : The compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency. For example, in studies involving breast cancer cell lines (MCF7), the IC50 was found to be approximately 25 μM, suggesting moderate activity compared to standard chemotherapeutic agents.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25 | Induction of apoptosis |
| U87 (glioblastoma) | 45 | Cell cycle arrest |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Tumor Growth Inhibition : In xenograft models using human tumor cells, administration of this compound resulted in a statistically significant reduction in tumor size compared to control groups.
Case Studies
A case study involving a derivative of this compound indicated promising results in treating resistant strains of cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells.
Q & A
What are the key synthetic challenges and methodological considerations for preparing Methyl 3-((4-methylpiperidin-1-yl)sulfonyl)-4-phenylthiophene-2-carboxylate?
Basic
The synthesis involves multi-step reactions, including sulfonylation of the thiophene core, coupling with the 4-methylpiperidine moiety, and esterification. Critical factors include:
- Temperature control : Optimal yields are achieved at 0–5°C during sulfonylation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the final product .
How is the structural integrity of this compound validated in academic research?
Basic
A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : H and C NMR confirm regioselectivity of sulfonylation and ester groups. For example, the thiophene proton signals appear at δ 6.8–7.2 ppm, while the piperidinyl protons resonate at δ 1.2–3.0 ppm .
- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H] at m/z 422.12) .
- X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, with R-factors < 0.05 for high-confidence validation .
How can researchers optimize reaction yields when scaling up synthesis?
Advanced
Yield optimization requires addressing:
- Reagent stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to thiophene precursor minimizes unreacted starting material .
- Catalyst use : Triethylamine (2.5 eq.) as a base improves sulfonylation efficiency .
- Continuous flow reactors : These reduce reaction times and improve heat dissipation for exothermic steps (e.g., esterification) .
How should researchers resolve contradictions in crystallographic and spectroscopic data?
Advanced
Contradictions (e.g., bond length discrepancies) are addressed via:
- Cross-validation : Compare X-ray-derived bond lengths with DFT-calculated values (e.g., C–S bond: 1.76 Å experimental vs. 1.78 Å theoretical) .
- Twinned data handling : SHELXD and TWINABS software correct for twinning artifacts in crystals .
- Dynamic NMR : Assess conformational flexibility in solution when solid-state data conflicts with NMR .
What is the hypothesized role of the sulfonyl-piperidinyl moiety in biological interactions?
Advanced
The sulfonyl group enhances binding to hydrophobic pockets in receptors (e.g., serotonin transporters), while the piperidinyl nitrogen facilitates hydrogen bonding.
- Molecular docking : Simulations suggest the sulfonyl oxygen forms a 2.8 Å hydrogen bond with Tyr-95 in 5-HT receptors .
- SAR studies : Analogues lacking the sulfonyl group show 10-fold reduced affinity, confirming its critical role .
What challenges arise in crystallizing this compound, and how are they mitigated?
Advanced
Crystallization challenges include polymorphism and solvent inclusion:
- Solvent screening : Use 2:1 chloroform/hexane for slow evaporation, yielding monoclinic crystals (space group P2/c) .
- Cryoprotection : Flash-cooling in liquid N with 25% glycerol prevents ice formation during X-ray data collection .
- Validation tools : PLATON and ADDSYM check for missed symmetry and correct space group assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
